![molecular formula C16H17N3O4 B5506931 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)

1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

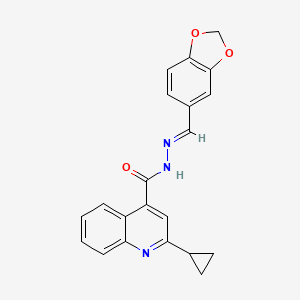

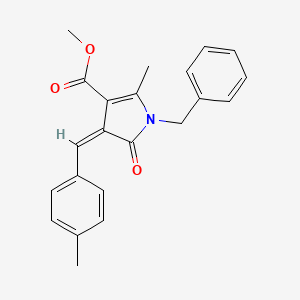

The synthesis of derivatives related to 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide involves complex chemical reactions aimed at achieving specific structural configurations. Research by Sugimoto et al. (1995) describes the synthesis of compounds with anti-acetylcholinesterase (anti-AChE) activity, highlighting the structural activity relationships (SAR) that inform the synthesis of rigid analogues with potent activity (Sugimoto et al., 1995). These syntheses often involve the incorporation of isoindoline and piperidine units, demonstrating the compound's complex synthetic pathway and its potential as a lead structure in medicinal chemistry.

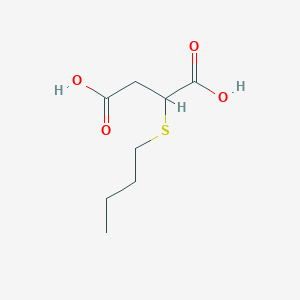

Molecular Structure Analysis

The molecular structure of compounds related to 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide reveals insights into their biological activity and interaction with biological targets. Studies on the structure-activity relationships of acetylcholinesterase inhibitors highlight the importance of the isoindoline moiety and its impact on the compound's potency and selectivity (Sugimoto et al., 1990). These analyses are crucial for understanding the molecular basis of the compound's biological effects and guiding the design of more effective derivatives.

Chemical Reactions and Properties

The chemical reactivity and properties of 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide derivatives are influenced by their structural components. The incorporation of different substituents can dramatically alter their chemical behavior and biological activity. For instance, modifications to the piperidine nitrogen or the isoindoline moiety can result in compounds with significantly enhanced anti-AChE activity, as demonstrated in the synthesis and evaluation of novel derivatives (Sugimoto et al., 1992). These chemical properties are essential for the rational design of compounds with desired biological activities.

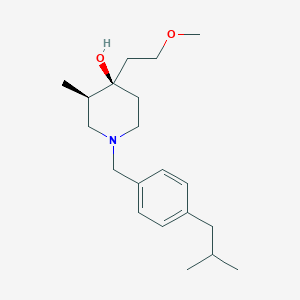

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in medicinal chemistry. The synthesis and structural analysis of proton-transfer compounds of isonipecotamide with picric acid and 3,5-dinitrosalicylic acid by Smith and Wermuth (2010) provide valuable data on the hydrogen-bonded structures and their impact on the physical properties of these compounds (Smith & Wermuth, 2010). These analyses are essential for understanding how structural features affect the physical properties and, consequently, the pharmacokinetic behavior of these compounds.

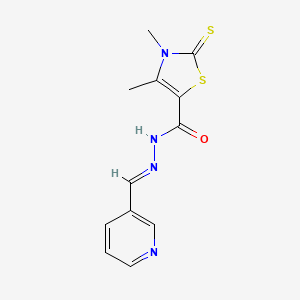

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are pivotal for the development of therapeutically relevant compounds. The detailed synthesis procedures and SAR studies provide insights into how structural modifications influence the chemical properties and biological activities of these compounds. For example, the exploration of different synthetic routes and the impact of stereochemistry on the biological activity of synthesized compounds highlight the intricate relationship between chemical structure and function (Jona et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Orthogonally Protected Piperidinylmethanamine Derivatives :

- The synthesis of orthogonally protected piperidinylmethanamine derivatives from commercially available precursors offers a straightforward method for creating important building blocks in medicinal chemistry and drug discovery. This process demonstrates a high-yield, two-step procedure that emphasizes the versatility and utility of piperidine derivatives in synthesis (Urban Košak, B. Brus, S. Gobec, 2014).

Polyamides with Incorporated Bases :

- The creation of polyamides containing theophylline, thymine, uracil, and adenine showcases the integration of nucleobase derivatives into polymers. This innovative approach to polymer chemistry explores the solubility and molecular weight variations of polyamides, highlighting the role of piperidine derivatives in the development of novel materials (M. Hattori, M. Kinoshita, 1979).

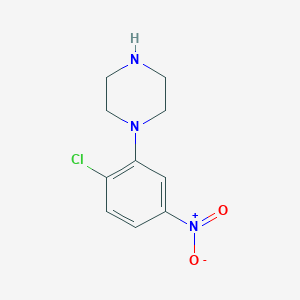

Piperidine Derivatives in Medicinal Chemistry :

- The study of piperidine derivatives for their anti-acetylcholinesterase activity underlines the importance of structural modifications to enhance biological activity. These compounds serve as potential therapeutic agents, demonstrating the critical role of piperidine scaffolds in drug design (H. Sugimoto et al., 1990).

Applications in Drug Discovery

CGRP Receptor Antagonists :

- The development of CGRP (calcitonin gene-related peptide) receptor antagonists for migraine treatment illustrates the application of piperidinecarboxamide derivatives in therapeutic agents targeting neurological pathways. This research highlights the significance of piperidinecarboxamides in addressing unmet medical needs (Reginald O. Cann et al., 2012).

Neurokinin-1 Receptor Antagonists :

- The metabolic disposition studies of casopitant, a neurokinin-1 receptor antagonist, in various animal models provide insights into the pharmacokinetics and metabolism of piperidinecarboxamide derivatives. This research is crucial for understanding the drug's behavior in biological systems and optimizing its therapeutic efficacy (L. Miraglia et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c17-14(21)10-5-7-18(8-6-10)13(20)9-19-15(22)11-3-1-2-4-12(11)16(19)23/h1-4,10H,5-9H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXRRCJHMUDEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone](/img/structure/B5506851.png)

![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)